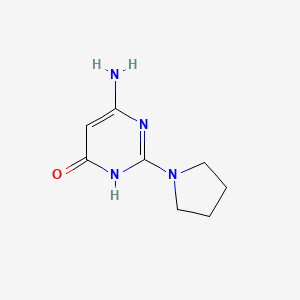

6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-amino-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-6-5-7(13)11-8(10-6)12-3-1-2-4-12/h5H,1-4H2,(H3,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAFDRCRQHPCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543617 | |

| Record name | 6-Amino-2-(pyrrolidin-1-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104637-60-7 | |

| Record name | 6-Amino-2-(pyrrolidin-1-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Pyrimidin-4(3H)-one Derivatives

- The initial pyrimidin-4(3H)-one core is prepared or obtained with substituents that allow further functionalization.

- Chlorination of the pyrimidin-4(3H)-one at the 2-position using phosphoryl chloride (POCl3) is a common step to generate a 2-chloropyrimidine intermediate, which is a good electrophile for nucleophilic substitution.

Nucleophilic Aromatic Substitution with Pyrrolidine

- The 2-chloropyrimidine derivative is reacted with pyrrolidine or a protected pyrrolidinyl amine under nucleophilic aromatic substitution conditions.

- Reactions are often performed under microwave irradiation at elevated temperatures (120–150 °C) to enhance reaction rates and yields.

- This step results in the displacement of the chlorine atom by the pyrrolidin-1-yl group, forming the 2-pyrrolidinylpyrimidin-4(3H)-one scaffold.

Introduction of the 6-Amino Group

- The 6-position amino group can be introduced via substitution reactions or by starting with appropriately aminated pyrimidine precursors.

- Protection and deprotection strategies (e.g., Boc protection) are employed to control selectivity and avoid side reactions.

Deprotection and Purification

- Acidic conditions are used to remove protecting groups (e.g., Boc) to yield the free amine.

- Purification is typically achieved by chromatographic methods to isolate the target compound with high purity.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of pyrimidin-4(3H)-one | POCl3, reflux or microwave-assisted heating | 2-chloropyrimidine intermediate |

| 2 | Nucleophilic aromatic substitution | Pyrrolidine or protected pyrrolidinyl amine, microwave heating (120–150 °C) | 2-pyrrolidinylpyrimidin-4(3H)-one |

| 3 | Amination at 6-position | Amino-substituted starting material or substitution | Introduction of 6-amino group |

| 4 | Deprotection | Acidic conditions (e.g., trifluoroacetic acid) | Removal of protecting groups to free amine |

| 5 | Purification | Chromatography | Pure this compound |

Detailed Research Findings

- The nucleophilic aromatic substitution step is critical and benefits from microwave irradiation, which significantly reduces reaction times and improves yields compared to conventional heating.

- The choice of protecting groups on the pyrrolidine amine affects the reaction outcome; Boc-protection is commonly used for selective substitution.

- The synthetic route is supported by patent literature and peer-reviewed medicinal chemistry studies, which describe similar pyrimidinone derivatives synthesized for histamine receptor modulation.

- The compound has been synthesized as part of a series exploring histamine H3 receptor agonists, where the pyrrolidinyl substitution at the 2-position and the amino group at the 6-position are essential for receptor binding affinity and activity.

- Analytical data such as NMR, MS, and chromatographic purity confirm the successful synthesis of the target compound.

Notes on Alternative Methods and Challenges

- Alternative routes may involve multicomponent reactions or the use of different nucleophiles, but these are less common due to complexity or lower yields.

- The stability of intermediates and the potential for side reactions at the pyrimidine ring necessitate careful control of reaction conditions.

- Scale-up of the synthesis requires optimization of microwave parameters or adaptation to conventional heating with longer reaction times.

Summary Table of Key Parameters

| Parameter | Typical Values/Conditions | Notes |

|---|---|---|

| Starting material | Pyrimidin-4(3H)-one derivatives | With or without amino substitution |

| Chlorination reagent | POCl3 | Converts 2-position to chloride |

| Nucleophile | Pyrrolidine or protected pyrrolidinyl amine | For substitution at 2-position |

| Reaction temperature | 120–150 °C (microwave) | Microwave preferred for efficiency |

| Reaction time | Minutes to a few hours | Microwave reduces time significantly |

| Protection group | Boc (tert-butoxycarbonyl) | Protects amines during substitution |

| Deprotection conditions | Acidic (e.g., TFA) | Removes Boc protecting group |

| Purification | Chromatography (e.g., silica gel column) | Ensures high purity of final product |

Chemical Reactions Analysis

Types of Reactions

6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry and Kinase Inhibition

One of the primary applications of 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one is its role as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is crucial in the signaling pathways that lead to inflammation, making it a target for therapeutic interventions in diseases characterized by excessive inflammatory responses.

Case Study: IRAK4 Inhibition

A study identified a series of pyrimidin-4-one derivatives, including this compound, which demonstrated potent IRAK4 inhibition with an IC50 value of 27 nM. The compound exhibited excellent selectivity against a wide range of kinases, highlighting its potential as a therapeutic agent for inflammatory diseases .

| Compound | IC50 (nM) | Kinase Selectivity |

|---|---|---|

| This compound | 27 | >100-fold against 99% of tested kinases |

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are significant, particularly in the context of autoimmune diseases and chronic inflammatory conditions. By inhibiting IRAK4, it can modulate the production of key inflammatory cytokines.

Research Findings

In vitro studies using human peripheral blood mononuclear cells showed that this compound effectively reduced cytokine production when stimulated with interleukin-1 beta (IL1β) and Toll-like receptor agonists. The compound demonstrated an IC50 value of approximately 1.9 μM against IL1β-induced cytokine production .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted to optimize the efficacy and selectivity of this compound derivatives. Modifications at various positions on the pyrimidine ring have yielded compounds with enhanced potency and improved pharmacokinetic profiles.

SAR Insights

A comparative analysis revealed that substituents at the C-2 position significantly influenced the binding affinity to IRAK4. For instance, compounds with methyl or ethyl groups at this position maintained potent activity but showed varied ligand efficiency compared to unsubstituted analogs .

Potential for Broader Applications

Beyond its role as a kinase inhibitor, the structural characteristics of this compound suggest potential applications in other therapeutic areas, including:

- Antiviral Activity : Preliminary studies indicate that certain derivatives may exhibit antiviral properties, warranting further exploration.

| Application Area | Potential Impact |

|---|---|

| Antiviral | Exploration needed for efficacy against viral pathogens |

| Cancer Therapy | Investigation into its role as an adjunct therapy in cancer treatment |

Mechanism of Action

The mechanism of action for 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Key structural analogs differ in substituents at positions 2 and 6 of the pyrimidinone core, impacting physicochemical and pharmacological properties.

Key Observations :

- Pyrrolidine vs. Furan/Amino Groups: The pyrrolidine substituent in the target compound confers greater lipophilicity (clogP ~1.5) compared to the polar furan-methylamino group (clogP ~0.8), enhancing blood-brain barrier penetration .

- Thioether vs. Pyrrolidine : The thioether group in introduces sulfur-based metabolic resistance but may reduce solubility due to hydrophobic interactions .

- Simpler Analog (2-Amino-6-methyl): The methyl-substituted analog () exhibits higher aqueous solubility (logS ≈ -2.1) but lacks the steric bulk required for selective receptor binding .

Biological Activity

6-Amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

The molecular formula for this compound is , with a molecular weight of 168.21 g/mol. The compound features a pyrimidine ring substituted with an amino group at the 6-position and a pyrrolidine ring at the 2-position.

| Property | Value |

|---|---|

| Molecular Formula | C8H12N4O |

| Molecular Weight | 168.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | DQYZTSMSPIPIOZ-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular signaling pathways.

Interaction with Kinases

Research indicates that compounds structurally related to this compound can act as selective inhibitors of kinases, such as c-Jun N-terminal kinase (JNK), which is implicated in neurodegenerative diseases. For instance, a study demonstrated that modifications in the amino group structure significantly enhanced binding affinity and inhibitory activity against JNK3, suggesting that similar modifications could be explored for this compound to improve its therapeutic potential .

Biological Activity Studies

Several studies have explored the biological activities associated with this compound:

- Antiproliferative Activity : In vitro assays have shown that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds related to this compound were tested for their ability to inhibit cell growth in melanoma cells, showing promising results .

- PARP Inhibition : The compound's analogs have been investigated for their ability to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. A lead compound exhibited an IC50 value comparable to known PARP inhibitors like Olaparib, indicating potential for development as an anticancer agent .

- Neuroprotective Effects : Given its structural similarity to other neuroprotective agents, studies suggest that this compound may also exhibit neuroprotective properties by modulating neuronal apoptosis pathways .

Case Study 1: JNK Inhibition

A study focused on the design and synthesis of pyrimidine derivatives as selective inhibitors of JNK3 highlighted the importance of structural modifications in enhancing biological activity. The introduction of specific substituents on the pyrrolidine ring led to increased potency against JNK3, suggesting similar strategies could be applied to optimize the activity of this compound .

Case Study 2: Cancer Cell Line Testing

In another study evaluating the antiproliferative effects of pyrimidine derivatives on breast cancer cells, compounds were assessed for their IC50 values across various concentrations. The results indicated that certain derivatives significantly inhibited cell viability, providing a foundation for further exploration into 6-amino derivatives .

Q & A

Q. What are the established synthetic routes for 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one?

The compound is typically synthesized via alkylation of thiopyrimidinone precursors followed by nucleophilic substitution. For example:

- Step 1 : Alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃/EtOH or MeONa/MeOH) to form 6-methyl-2-methylthiopyrimidin-4(3H)-one .

- Step 2 : Substitution of the methylthio group with pyrrolidine via heating (e.g., 140°C) in a solvent like dioxane or DMF. This method is analogous to arylaminopyrimidine syntheses, where aromatic amines are substituted for pyrrolidine .

Yields are generally high (>70%) when optimized for temperature and solvent polarity.

Q. How is the compound characterized structurally?

Key characterization methods include:

- 1H NMR Spectroscopy : Distinct signals for the pyrrolidine protons (δ 1.8–2.1 ppm for CH₂ groups, δ 3.3–3.5 ppm for N–CH₂) and pyrimidinone NH/amine protons (δ 5.5–7.0 ppm) .

- X-ray Crystallography : Resolves hydrogen bonding patterns (e.g., N–H⋯O interactions between the amine and carbonyl groups) and π-π stacking (face-to-face distances ~3.7 Å) .

- Elemental Analysis and Mass Spectrometry : Validates molecular composition (C₉H₁₄N₄O) and purity .

Q. What safety precautions are recommended during synthesis?

- Use fume hoods and personal protective equipment (PPE) due to potential irritancy of pyrrolidine and alkylating agents.

- Avoid inhalation/contact with intermediates; wash thoroughly with soap/water if exposed .

- Store under inert conditions to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or selectivity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .

- Catalysis : Additives like KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Temperature Control : Heating at 140°C ensures complete substitution but may require reflux under nitrogen to prevent oxidation .

Contradictions in yield data (e.g., 70% vs. 85% for similar reactions) often arise from solvent purity or moisture sensitivity .

Q. How should researchers address spectral data contradictions (e.g., unexpected NMR shifts)?

- Dynamic Effects : Tautomerism in pyrimidinones (e.g., keto-enol equilibria) can cause signal splitting. Use DMSO-d₆ as a solvent to stabilize NH protons .

- X-ray Validation : For ambiguous NOE or coupling constants, single-crystal X-ray analysis resolves protonation states and hydrogen-bonding networks .

- Disorder in Crystallography : If X-ray data shows disorder (e.g., perchlorate anion in ), refine occupancy ratios using software like SHELXL .

Q. What computational methods predict biological activity or molecular interactions?

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or GABA receptors) based on pyrimidinone pharmacophores .

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites for functionalization .

- MD Simulations : Assess stability of hydrogen-bonded networks in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.